molecular formula C17H12N4O3 B11705802 Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide

Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide

Cat. No.: B11705802
M. Wt: 320.30 g/mol
InChI Key: FYEJASDDYHPQOJ-WOJGMQOQSA-N
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Description

Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a carboxylic acid group, and a hydrazide moiety linked to a 3-nitro-benzylidene group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves the following steps:

    Formation of Quinoline-2-carboxylic acid: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

    Preparation of Hydrazide: Quinoline-2-carboxylic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The hydrazide is then condensed with 3-nitro-benzaldehyde in the presence of an acid catalyst to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Quinoline-2-carboxylic acid (3-amino-benzylidene)-hydrazide.

    Substitution: Various N-substituted hydrazide derivatives.

Scientific Research Applications

Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxylic acid hydrazide
  • Quinoline-2-carboxylic acid (3-amino-benzylidene)-hydrazide
  • Quinoline-2-carboxylic acid (4-nitro-benzylidene)-hydrazide

Uniqueness

Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide is unique due to the presence of the 3-nitro-benzylidene group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H12N4O3/c22-17(16-9-8-13-5-1-2-7-15(13)19-16)20-18-11-12-4-3-6-14(10-12)21(23)24/h1-11H,(H,20,22)/b18-11+

InChI Key

FYEJASDDYHPQOJ-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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